

# PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                      |           |
|----------------------|--------------------------------------|-----------|
| Compound Name:       | (1S,3R,5R)-PIM447<br>dihydrochloride |           |
| Cat. No.:            | B15612637                            | Get Quote |

#### For Immediate Release:

Shanghai, China – December 9, 2025 – New preclinical research findings highlight the significant therapeutic potential of PIM447, a pan-PIM kinase inhibitor, in the treatment of relapsed/refractory multiple myeloma. The studies demonstrate that PIM447 is cytotoxic to myeloma cells, induces cell cycle arrest and apoptosis, and acts synergistically with current standard-of-care treatments, offering a promising new avenue for patients with limited therapeutic options.

Multiple myeloma, a malignancy of plasma cells, remains a largely incurable disease, with most patients eventually relapsing and developing resistance to existing therapies. The PIM kinase family of serine/threonine kinases has emerged as a key therapeutic target in oncology, with PIM2 being highly overexpressed in multiple myeloma cells. PIM447 is a potent and selective pan-PIM kinase inhibitor that has shown promising preclinical activity.

### In Vitro Efficacy of PIM447

PIM447 has demonstrated significant cytotoxic effects across a range of multiple myeloma cell lines. As detailed in the table below, the half-maximal inhibitory concentration (IC50) values at 48 hours of treatment show sensitivity in cell lines such as MM1S, MM1R, and RPMI-8226, while others like OPM-2 and RPMI-LR5 were less sensitive.



| Cell Line | IC50 (μM) at 48 hours | Sensitivity    |
|-----------|-----------------------|----------------|
| MM1S      | 0.2 - 3.3             | Sensitive      |
| MM1R      | 0.2 - 3.3             | Sensitive      |
| RPMI-8226 | 0.2 - 3.3             | Sensitive      |
| MM144     | 0.2 - 3.3             | Sensitive      |
| U266      | 0.2 - 3.3             | Sensitive      |
| NCI-H929  | 0.2 - 3.3             | Sensitive      |
| OPM-2     | >7                    | Less Sensitive |
| RPMI-LR5  | >7                    | Less Sensitive |
| U266-Dox4 | >7                    | Less Sensitive |
| U266-LR7  | >7                    | Less Sensitive |

Table 1: In Vitro Cytotoxicity of PIM447 in Multiple Myeloma

**Cell Lines** 

### **Synergistic Effects with Standard-of-Care Agents**

A key finding from the preclinical studies is the strong synergistic effect of PIM447 when combined with established anti-myeloma drugs. Combination index (CI) values, a measure of drug interaction, revealed significant synergy with bortezomib, lenalidomide, and pomalidomide, all in combination with dexamethasone. A CI value of less than 1 indicates a synergistic effect.



| Combination                                                     | Cell Line | Combination Index (CI) |
|-----------------------------------------------------------------|-----------|------------------------|
| PIM447 + Bortezomib +<br>Dexamethasone                          | MM1S      | 0.002                  |
| PIM447 + Lenalidomide +<br>Dexamethasone                        | MM1S      | 0.065                  |
| PIM447 + Pomalidomide +<br>Dexamethasone                        | MM1S      | 0.077                  |
| PIM447 + Pomalidomide + Dexamethasone                           | NCI-H929  | 0.097–0.148            |
| PIM447 + Pomalidomide + Dexamethasone                           | OPM-2     | 0.004–0.261            |
| PIM447 + Pomalidomide + Dexamethasone                           | JJN3      | 0.234-0.579            |
| Table 2: Synergistic Activity of PIM447 with Standard Therapies |           |                        |

# Mechanism of Action: Targeting Key Survival Pathways

PIM447 exerts its anti-myeloma effects through the disruption of critical cellular processes. The inhibitor induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. Mechanistic studies revealed that PIM447 treatment leads to a decrease in the levels of phospho-Bad (Ser112) and c-Myc, and inhibits the mTORC1 pathway. The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition by PIM447 contributes to the observed cytotoxicity.

• To cite this document: BenchChem. [PIM447 Demonstrates Potent Anti-Myeloma Efficacy in Preclinical Models, Synergizing with Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612637#efficacy-of-pim447-in-relapsed-refractory-multiple-myeloma-preclinical-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com